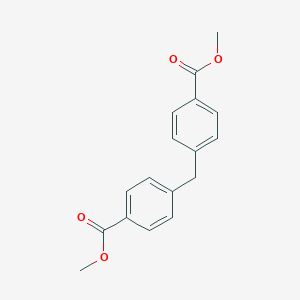

4-(2-Methylphenyl)benzoic acid ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

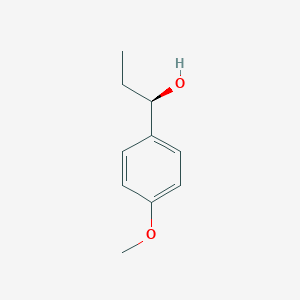

4-(2-Methylphenyl)benzoic acid ethyl ester, also known as methyl 4-(2-tolyl)benzoate, is a chemical compound that belongs to the class of benzoic acid esters. This compound is widely used in the field of organic chemistry due to its unique properties and diverse applications.

Mecanismo De Acción

The mechanism of action of 4-(2-Methylphenyl)benzoic acid ethyl ester is not fully understood. However, it is believed that this compound acts as a nucleophile and undergoes nucleophilic substitution reactions with electrophiles. It can also act as a ligand and form coordination complexes with metal ions.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of 4-(2-Methylphenyl)benzoic acid ethyl ester have not been extensively studied. However, some studies have shown that this compound has anti-inflammatory and antioxidant properties. It has also been reported to exhibit cytotoxicity against cancer cell lines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 4-(2-Methylphenyl)benzoic acid ethyl ester in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Direcciones Futuras

There are several potential future directions for research on 4-(2-Methylphenyl)benzoic acid ethyl ester. One area of interest is the development of new synthetic routes for this compound and its derivatives. Another area of research is the investigation of its potential applications in the field of medicine, particularly in the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Métodos De Síntesis

The synthesis of 4-(2-Methylphenyl)benzoic acid ethyl ester can be achieved through the esterification reaction of 4-(2-Methylphenyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction takes place under reflux conditions, and the product is obtained by simple distillation. The purity of the product can be improved by recrystallization from a suitable solvent.

Aplicaciones Científicas De Investigación

4-(2-Methylphenyl)benzoic acid ethyl ester has been extensively studied for its various scientific research applications. It is commonly used as a starting material for the synthesis of other organic compounds such as pharmaceuticals, agrochemicals, and fragrances. It is also used as a reagent in organic chemical reactions, including Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling.

Propiedades

Número CAS |

134694-65-8 |

|---|---|

Nombre del producto |

4-(2-Methylphenyl)benzoic acid ethyl ester |

Fórmula molecular |

C16H16O2 |

Peso molecular |

240.3 g/mol |

Nombre IUPAC |

ethyl 4-(2-methylphenyl)benzoate |

InChI |

InChI=1S/C16H16O2/c1-3-18-16(17)14-10-8-13(9-11-14)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3 |

Clave InChI |

JATKHVTURSIAGS-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C |

SMILES canónico |

CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B174961.png)

![4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B174971.png)